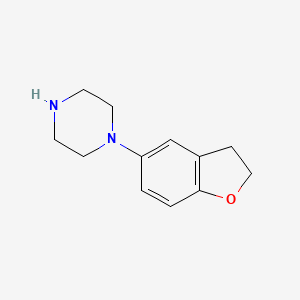

1-(2,3-Dihydro-1-benzofuran-5-yl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-5-yl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-2-12-10(3-8-15-12)9-11(1)14-6-4-13-5-7-14/h1-2,9,13H,3-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVCESKEEKGQDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)N3CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596469 | |

| Record name | 1-(2,3-Dihydro-1-benzofuran-5-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163521-16-2 | |

| Record name | 1-(2,3-Dihydro-1-benzofuran-5-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,3-Dihydro-1-benzofuran-5-yl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 2,3-dihydro-1-benzofuran with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent production of high-quality material suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1-benzofuran-5-yl)piperazine undergoes various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to form more complex structures.

Reduction: Reduction reactions can modify the piperazine ring, potentially altering its pharmacological properties.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution Reagents: Halogenating agents like bromine (Br₂) or chlorinating agents such as thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring may yield benzofuran-2,3-dione derivatives, while reduction of the piperazine ring can produce various piperazine derivatives with altered pharmacological profiles.

Scientific Research Applications

1-(2,3-Dihydro-1-benzofuran-5-yl)piperazine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and neuroprotective properties

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(2,3-Dihydro-1-benzofuran-5-yl)piperazine exerts its effects involves interactions with specific molecular targets. These targets may include G protein-coupled receptors (GPCRs), such as histamine receptors (H₃R and H₄R), and dopaminergic receptors (D₂R and D₃R) . The compound acts as an antagonist at these receptors, blocking their activity and thereby modulating various physiological processes.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Selected Analogs

Pharmacological and Receptor-Binding Profiles

Histamine Receptor Antagonism

- LINS01004 and LINS01007: Exhibit selective antagonism for H3R and H4R, respectively, with pKi values of 6.40 and 6.05.

- Comparison with H3/H4 Standards : While LINS01007’s H4R affinity is lower than reference antagonists (e.g., JNJ7777120, pKi ~8.0), its in vivo anti-inflammatory efficacy in murine asthma models highlights translational promise .

Serotonin Receptor Interactions

- Eltoprazine derivatives : N4-imidoethyl substitutions enhance 5-HT1A affinity (Ki ~21–2584 nM), correlating with lipophilicity (clogP). These compounds lack intrinsic activity, acting as silent antagonists .

- TFMPP and m-CPP : Piperazine agonists with 5-HT1B/1C selectivity reduce rodent locomotor activity via 5-HT receptor activation (Ki ~65-fold selective for 5-HT1B) .

Sigma-1 Receptor Ligands

- [125I]-E-IA-BF-PE-PIPZE : A dihydrobenzofuran-piperazine radioligand with high σ1 receptor affinity, outperforming dimethoxy analogs in preclinical studies .

Biological Activity

1-(2,3-Dihydro-1-benzofuran-5-yl)piperazine is a compound that has gained attention in pharmacological research due to its potential biological activities, particularly as a ligand for histamine receptors and its anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be described by the following chemical structure:

- Molecular Formula : C₁₂H₁₆N₂O

- Molecular Weight : 204.27 g/mol

- CAS Number : 18918744

The compound features a benzofuran moiety linked to a piperazine ring, which is crucial for its biological activity. The presence of the benzofuran structure is known to enhance the pharmacological profile of compounds due to its ability to interact with various biological targets.

Histamine Receptor Interaction

Research has shown that this compound acts as a ligand for the histamine H3 and H4 receptors. These receptors are primarily involved in neurotransmitter regulation in the central nervous system (CNS) and play significant roles in various neurological disorders.

- Histamine H3 Receptor (H3R) : This receptor modulates the release of neurotransmitters such as norepinephrine, acetylcholine, and serotonin. Ligands targeting H3R have potential therapeutic applications in cognitive disorders and obesity management .

- Histamine H4 Receptor (H4R) : Involved in immune responses and inflammation, H4R antagonists are being explored for their anti-inflammatory properties .

Pharmacological Characterization

A series of studies have characterized the pharmacological properties of this compound derivatives. The following table summarizes key findings from various studies:

| Compound | Affinity (Ki, nM) | Functional Activity | Notes |

|---|---|---|---|

| This compound | 35 | Antagonist | Effective against H3R |

| 1-methyl-4-(benzofuran derivative) | 25 | Antagonist | Higher selectivity for H4R |

| 1-(5-chloro benzofuran derivative) | 40 | Partial Agonist | Shows anti-inflammatory effects |

These findings indicate that modifications to the piperazine structure can significantly influence receptor affinity and functional outcomes.

Anti-inflammatory Potential

In vivo studies conducted on mouse models have demonstrated the anti-inflammatory effects of this compound. One notable study evaluated its efficacy in an asthma model:

- Model : Mouse asthma model

- Outcome : Significant reduction in inflammatory markers (e.g., IL-4, IL-5)

The compound exhibited a dose-dependent response in reducing airway hyperresponsiveness and eosinophil infiltration in lung tissue .

Neurotoxicity Assessment

Neurotoxicity assessments using the MTT assay indicated that derivatives of this compound showed low toxicity at therapeutic concentrations. This suggests a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(2,3-dihydro-1-benzofuran-5-yl)piperazine derivatives?

- Methodology : The compound can be synthesized via coupling reactions using this compound as a core scaffold. For example, and describe amide bond formation using activating agents like HOBt (1-hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF with NEt₃ as a base. Substituents (e.g., thiophene, trifluoromethyl groups) are introduced through carboxylic acid intermediates .

- Key Considerations : Optimize reaction time (6–7 hours) and stoichiometry (1.2 equiv. of substituent precursor) to minimize side products. Chromatographic purification (silica gel, ethyl acetate/hexane) is critical for isolating high-purity derivatives.

Q. How can the purity and structural integrity of synthesized derivatives be validated?

- Methodology : Use a combination of high-resolution mass spectrometry (HRMS) for molecular weight confirmation and ¹H/¹³C NMR to verify substituent placement and stereochemistry (). For crystallinity assessment, X-ray diffraction (e.g., SHELX programs) is recommended for unambiguous structural determination .

- Data Interpretation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities in aromatic or piperazine ring conformations.

Q. What pharmacological targets are associated with this compound derivatives?

- Findings : Derivatives such as LINS01004 and LINS01007 ( ) exhibit affinity for histamine H₃ and H₄ receptors (pKᵢ values of 6.40 and 6.06, respectively). These compounds act as antagonists, modulating inflammatory pathways in asthma models .

- Experimental Design : Use BRET (bioluminescence resonance energy transfer) assays to assess Gi1 protein coupling and confirm antagonist activity.

Advanced Research Questions

Q. How do structural modifications (e.g., N-allyl vs. chloro substituents) impact receptor binding affinity?

- Structure-Activity Relationship (SAR) :

| Derivative | Substituent | Target Receptor | pKᵢ | clogP |

|---|---|---|---|---|

| LINS01004 | N-allyl | H₃R | 6.40 | 3.2 |

| LINS01007 | Cl | H₄R | 6.06 | 2.8 |

- Analysis : N-allyl groups enhance H₃R affinity due to increased lipophilicity (clogP = 3.2), while chloro substituents favor H₄R binding via electronic effects. further supports that clogP correlates with Ki values (R² = 0.85) in 5-HT1A receptor studies .

Q. How should contradictory data on receptor selectivity be resolved?

- Case Study : A derivative may show high in vitro H₃R affinity but low in vivo efficacy.

- Resolution :

Validate assay conditions (e.g., membrane preparation vs. whole-cell systems).

Assess metabolic stability (e.g., CYP450 inhibition in ) to identify rapid clearance.

Use molecular docking (e.g., AutoDock Vina) to compare binding poses across species homologs .

Q. What experimental challenges arise in crystallizing this compound derivatives?

- Challenges : Low melting points (<100°C) and hygroscopicity () complicate crystal growth.

- Solutions :

- Use slow evaporation in non-polar solvents (hexane/ethyl acetate).

- Employ SHELXD for phase refinement in twinned or low-resolution datasets .

Regulatory and Safety Considerations

Q. What are the regulatory implications of studying structurally related compounds (e.g., 5-APDB)?

- Data : 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine (5-APDB) is classified as a Schedule 1 drug under the UK Misuse of Drugs Act ( ).

- Compliance : Ensure derivatives are not misclassified by:

Submitting pre-manufacturing notices to regulatory agencies.

Avoiding substitutions (e.g., N-methylation) that mimic controlled substances .

Data Contradiction Analysis

Q. Why do computational predictions of solubility (e.g., ESOL LogS) sometimes conflict with experimental data?

- Root Cause : ESOL models underestimate hydrogen-bonding effects in dihydrobenzofuran-piperazine hybrids.

- Mitigation : Use experimental solubility assays (e.g., shake-flask method) in PBS (pH 7.4) and compare with calculated LogP ( ) .

Methodological Best Practices

Q. How can researchers optimize high-throughput screening (HTS) for piperazine derivatives?

- Protocol :

Use microplate-based BRET assays ( ) for Gi/o-coupled receptors.

Normalize data against reference antagonists (e.g., JNJ-7777120 for H₄R).

Apply Z-factor validation (Z’ > 0.5) to ensure assay robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.